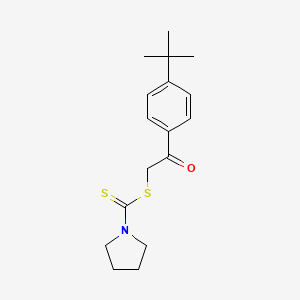![molecular formula C19H16N2O4 B12493176 (4-{[(5-Methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}phenyl)acetic acid](/img/structure/B12493176.png)
(4-{[(5-Methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)phenyl]acetic acid: is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)phenyl]acetic acid typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of an α-haloketone with an amide in the presence of a base.
Amidation: The oxazole derivative is then subjected to amidation to introduce the amido group at the 4-position of the oxazole ring.
Acetic Acid Substitution: Finally, the phenyl group is functionalized with an acetic acid moiety through a substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
[4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)phenyl]acetic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce oxazoline derivatives.
Scientific Research Applications
[4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)phenyl]acetic acid: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of [4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)phenyl]acetic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also participate in signaling pathways, modulating biological responses.
Comparison with Similar Compounds
Similar Compounds
[5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid]: Similar structure but with a carboxylic acid group instead of an amido group.
[4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)phenyl]propionic acid: Similar structure with a propionic acid moiety.
[4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)phenyl]butyric acid: Similar structure with a butyric acid moiety.
Uniqueness: : [4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)phenyl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the oxazole ring and the acetic acid moiety allows for diverse interactions with biological targets, making it a valuable compound in research and potential therapeutic applications.
Properties
Molecular Formula |
C19H16N2O4 |
|---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
2-[4-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]phenyl]acetic acid |
InChI |
InChI=1S/C19H16N2O4/c1-12-17(18(21-25-12)14-5-3-2-4-6-14)19(24)20-15-9-7-13(8-10-15)11-16(22)23/h2-10H,11H2,1H3,(H,20,24)(H,22,23) |
InChI Key |
DEKNKSJWYCOAQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(Adamantan-1-YL)pyrazol-3-YL]-6-chloro-2-(5-ethylthiophen-2-YL)quinoline-4-carboxamide](/img/structure/B12493098.png)

![5-(3-ethoxyphenyl)-4-hydroxy-2-(prop-2-en-1-ylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12493106.png)
![4-({[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid](/img/structure/B12493107.png)
![2-(2-{5-[5-(cyclopropylsulfamoyl)furan-2-yl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-methylacetamide](/img/structure/B12493113.png)
![N-({4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}sulfonyl)acetamide](/img/structure/B12493120.png)
![4-Methyl-2-[3-(trifluoromethyl)-5-isoxazolyl]phenol](/img/structure/B12493122.png)
![(1r,3r,5R,7R)-N-[3-(pyrrolidin-1-yl)propyl]tricyclo[3.3.1.1~3,7~]decan-2-amine](/img/structure/B12493137.png)
![5-(1,5-dimethyl-1H-pyrazol-4-yl)-4-hydroxy-2-(piperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12493145.png)
![6-{4-[(2-chlorobenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12493149.png)
![N-(2,6-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12493157.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-methylphenyl)carbonyl]amino}benzoate](/img/structure/B12493158.png)
![1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B12493162.png)
![2-{[5,6-dimethyl-3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12493166.png)
